

Spectroscopic Profile of Azacyclotridecan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azacyclotridecan-2-one**

Cat. No.: **B7770625**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Azacyclotridecan-2-one** (also known as Laurolactam), a key monomer in the production of Nylon-12 and a macrocyclic lactam of interest in synthetic chemistry. The following sections detail its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **Azacyclotridecan-2-one** is $C_{12}H_{23}NO$, with a molecular weight of approximately 197.32 g/mol .^[1] The spectroscopic data presented below provides the structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases confirm the existence of 1H and ^{13}C NMR spectra for **Azacyclotridecan-2-one**, specific peak lists are not consistently available. The data presented here is based on typical chemical shift values for similar aliphatic lactams and serves as a predictive guide for spectral interpretation.

Table 1: Predicted 1H NMR Spectroscopic Data for **Azacyclotridecan-2-one**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 6.0 - 7.5	Broad Singlet	1H	N-H
~ 3.2	Multiplet	2H	-CH ₂ -NH- (C13)
~ 2.2	Multiplet	2H	-CO-CH ₂ - (C3)
~ 1.2 - 1.7	Multiplet	18H	-(CH ₂) ₉ - (C4-C12)

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Azacyclotridecan-2-one**

Chemical Shift (δ) ppm	Carbon Assignment
~ 175	C=O (C2)
~ 40	-CH ₂ -NH- (C13)
~ 36	-CO-CH ₂ - (C3)
~ 23 - 29	-(CH ₂) ₉ - (C4-C12)

Infrared (IR) Spectroscopy

The IR spectrum of solid **Azacyclotridecan-2-one** is characterized by strong absorptions corresponding to the amide functional group and the aliphatic chain.

Table 3: Key Infrared (IR) Absorption Bands for **Azacyclotridecan-2-one**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~ 3290	Strong, Broad	N-H Stretch	Amide
~ 3080	Medium	N-H Stretch (Amide A)	Amide
2925, 2855	Strong	C-H Asymmetric & Symmetric Stretch	Aliphatic CH ₂
~ 1645	Very Strong	C=O Stretch (Amide I)	Amide
~ 1550	Strong	N-H Bend (Amide II)	Amide
1465, 1445	Medium	C-H Scissoring	Aliphatic CH ₂

Data interpreted from the NIST WebBook IR spectrum, which was measured on a solid sample as a KBr pellet.[\[2\]](#)

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **Azacyclotridecan-2-one** results in a clear molecular ion peak and a series of fragmentation products characteristic of aliphatic lactams.

Table 4: Key Mass Spectrometry (EI) Data for **Azacyclotridecan-2-one**

m/z Ratio	Relative Intensity (%)	Assignment
197	~ 60	[M] ⁺ (Molecular Ion)
114	~ 25	[M - C ₆ H ₁₁] ⁺
100	~ 30	[M - C ₇ H ₁₃] ⁺
86	~ 45	[M - C ₈ H ₁₅] ⁺
72	~ 50	[M - C ₉ H ₁₇] ⁺
58	~ 95	[CH ₂ (CH ₂) ₂ C(O)NH] ⁺ fragment
41	100	[C ₃ H ₅] ⁺ (Base Peak)

Data interpreted from the NIST WebBook Electron Ionization Mass Spectrum.[\[1\]](#)

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

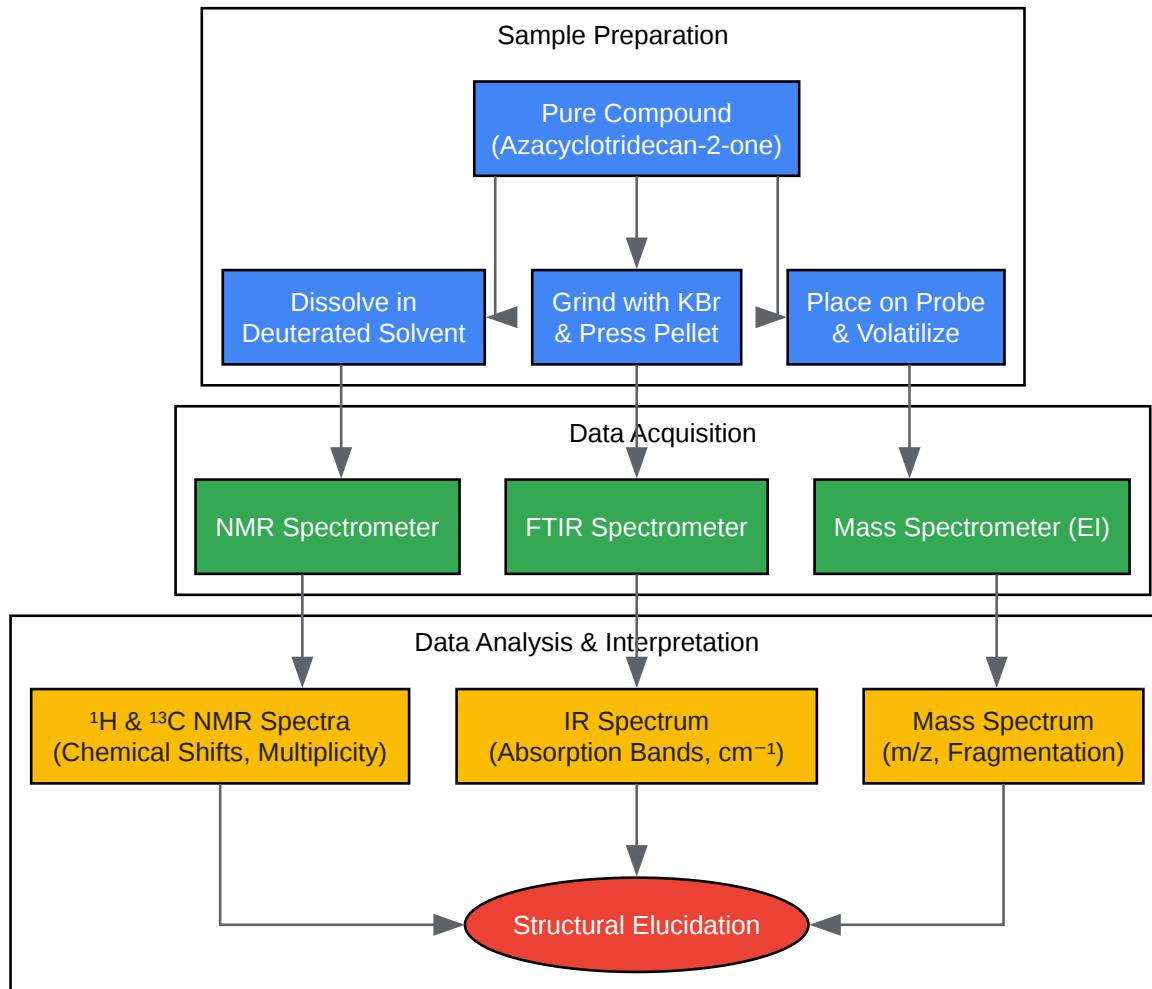
NMR Spectroscopy

A sample of **Azacyclotridecan-2-one** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

For the analysis of solid samples like **Azacyclotridecan-2-one**, the KBr pellet technique is commonly employed.[\[2\]](#)

- **Sample Preparation:** Approximately 1-2 mg of finely ground **Azacyclotridecan-2-one** is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- **Pellet Formation:** The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .


Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce volatilization.

- Ionization: The gaseous molecules enter the ion source, where they are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and causing fragmentation.
- Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as **Azacyclotridecan-2-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **Azacyclotridecan-2-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azacyclotridecan-2-one [webbook.nist.gov]
- 2. Azacyclotridecan-2-one [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Azacyclotridecan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7770625#spectroscopic-data-for-azacyclotridecan-2-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com